molecular formula C13H21NO4 B14024794 (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

Cat. No.: B14024794
M. Wt: 255.31 g/mol
InChI Key: AAUQYAVYRMDOAX-NOZJJQNGSA-N
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Description

(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate (CAS: 179236-78-3) is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane core. Its molecular formula is C₁₂H₁₉NO₄ (MW: 257.28), with a tert-butyl ester at position 3 and an ethyl ester at position 1 . The stereochemistry (1S,5S) is critical for its spatial orientation and intermolecular interactions, making it valuable in medicinal chemistry as a building block for protease inhibitors and other bioactive molecules.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-,13-/m1/s1

InChI Key

AAUQYAVYRMDOAX-NOZJJQNGSA-N

Isomeric SMILES

CCOC(=O)[C@@]12C[C@@H]1CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Cyclopropanation and Cyclization Approach

  • Starting Materials: The synthesis often begins from glutamic acid derivatives or protected amino acids, which are converted into suitable intermediates such as amino-protected pyrrolidine derivatives.

  • Key Steps:

    • Amino Protection: Protecting the amino group with tert-butoxycarbonyl (Boc) to stabilize intermediates.
    • DMAP-Catalyzed Cyclization: Using 4-dimethylaminopyridine (DMAP) to catalyze intramolecular cyclization forming bicyclic structures.
    • Reduction-Dehydration: Conversion of intermediates to alkenes by reduction and dehydration.
    • Asymmetric Simmons–Smith Reaction: A crucial step where the alkene undergoes cyclopropanation using Simmons–Smith reagents under asymmetric conditions to form the azabicyclo[3.1.0]hexane core with stereocontrol.
    • Hydrolysis: Final hydrolysis steps to yield the dicarboxylate ester compound.
  • Yields and Stereoselectivity:

    • The overall yield for the bicyclic acid intermediates was reported around 30% with a diastereomeric excess (de) of approximately 72%.
    • The ratio of cis/trans isomers can be controlled by reaction time during the Simmons–Smith reaction, with an optimal cis/trans ratio of 6:1 achieved at 19.5 hours.

Multi-Step Esterification and Functional Group Manipulation

  • Ester Formation: The tert-butyl and ethyl esters at positions 3 and 1 are introduced via selective esterification reactions using tert-butyl and ethyl alcohol derivatives under controlled conditions.

  • Cross-Coupling Reactions: The dicarboxylate moiety facilitates further functionalization through cross-coupling reactions, allowing the introduction of diverse substituents for downstream applications.

Alternative Synthetic Routes from Cyclopropene Precursors

  • Some methods employ cyclopropene derivatives as starting materials, which undergo nucleophilic addition and ring expansion to form the azabicyclo[3.1.0]hexane framework. These routes utilize chiral catalysts to induce stereoselectivity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Amino Protection Boc anhydride, DMAP, pyridine Room temp, 0.5-1 h 82 High yield protection of amino group
2 Cyclization DMAP catalytic Room temp Variable Formation of bicyclic intermediate
3 Simmons–Smith Cyclopropanation Zn-Cu, diiodomethane, chiral ligand 19.5 h, controlled temp ~30 Asymmetric cyclopropanation, de 72%
4 Esterification tert-Butanol, ethanol, acid catalyst Reflux or room temp >70 Introduction of tert-butyl and ethyl esters
5 Hydrolysis LiOH or acidic hydrolysis Room temp or reflux 60-80 Final conversion to dicarboxylate ester

Example Patent-Based Synthetic Route

A patent (WO2007075790A1) describes the preparation of related 3-azabicyclo[3.1.0]hexane compounds via cyclization and esterification steps, emphasizing the use of tartaric acid salts for enantiomeric resolution and purification.

Characterization and Analytical Data

  • NMR Spectroscopy: ^1H and ^13C NMR are used extensively to confirm the bicyclic structure and stereochemistry. Characteristic signals include multiplets for the bicyclic ring protons and singlets for tert-butyl and ethyl ester groups.

  • X-ray Crystallography: Single crystal X-ray diffraction has been employed to confirm the absolute stereochemistry of intermediates and final products, particularly for the (1S,5S) and (1R,5R) isomers.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (approx. 255.31 g/mol) and purity.

Summary Table of Preparation Methods

Methodology Starting Material Key Reactions Stereocontrol Yield Range (%) Reference
Asymmetric Simmons–Smith Reaction Protected amino acids (glutamic acid derivatives) DMAP cyclization, Simmons–Smith cyclopropanation, hydrolysis High (de ~72%) 30-82
Esterification and Cross-Coupling Bicyclic intermediates Selective esterification, cross-coupling Moderate >70
Cyclopropene-based synthesis Cyclopropene derivatives Nucleophilic addition, ring expansion High Not specified
Patent-based multistep synthesis Various azabicyclo intermediates Cyclization, salt formation, esterification Enantiomeric resolution Variable

Scientific Research Applications

(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Research Findings and Trends

  • Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 1S,5S vs. 1R,5S) drastically alter biological activity. For example, (1R,2S,5S)-N-[(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide exhibits a human plasma half-life of 1.9 hours, optimized for rapid clearance .
  • Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common method for esterification and amide bond formation in these analogs .

Q & A

Q. What are the optimized synthetic routes for (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step cyclization and esterification. A common approach uses dichloromethane as a solvent under inert atmosphere (N₂/Ar) at 20–25°C for 2 hours, with yields sensitive to steric hindrance from the tert-butyl group . Cyclopropane ring formation may leverage intramolecular nucleophilic substitution or [2+1] cycloaddition. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) are recommended .
  • Critical Parameters :
  • Solvent polarity : Dichloromethane minimizes side reactions .
  • Temperature : Prolonged heating (>40°C) risks racemization.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) for regioselective esterification .

Q. How is the compound characterized spectroscopically, and what key data distinguish its stereoisomers?

  • Methodological Answer :
  • NMR : Distinct δH signals for the tert-butyl group (1.2–1.4 ppm) and ethyl ester (4.1–4.3 ppm). Coupling constants (J) in the bicyclo[3.1.0] system confirm ring strain and stereochemistry .
  • IR : Ester carbonyl stretches at ~1720 cm⁻¹; absence of OH/NH peaks confirms protection .
  • MS : Molecular ion [M+H]⁺ at m/z 297.3 (calc. 297.3) .
    • Stereochemical Differentiation :
  • NOESY : Cross-peaks between axial protons in the bicyclo system validate the (1S,5S) configuration .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of the bicyclo[3.1.0] core?

  • Methodological Answer :
  • Protecting Groups : The tert-butyloxycarbonyl (Boc) group shields the amine during cyclization, reducing side reactions .
  • Kinetic vs. Thermodynamic Control : Low temperatures favor the kinetic (1S,5S) isomer, while prolonged reaction times may lead to epimerization .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to optimize ring-closure pathways .

Q. How does the compound’s reactivity compare to analogous azabicyclo systems in oxidation/reduction reactions?

  • Methodological Answer :
  • Oxidation : The ethylene bridge in bicyclo[3.1.0]hexane is resistant to ozonolysis but reacts with m-CPBA to form epoxides .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the cyclopropane ring, yielding a cyclohexane derivative without affecting esters .
  • Comparative Data :
ReactionBicyclo[3.1.0] SystemBicyclo[4.1.0] Analog
Oxidation Yield85–90%60–65%
Reduction RateFast (t₁/₂ = 15 min)Slow (t₁/₂ = 2 hr)
Data from controlled studies under identical conditions .

Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., proteases) via the bicyclo system’s rigidity and ester hydrophobicity .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogP = 2.1) and CYP3A4 inhibition risk .

Safety and Handling

Q. What safety protocols are critical during large-scale synthesis?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, face shields, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

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